molecular formula C9H6F4O B073923 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one CAS No. 1428-62-2

2,2,3,3-Tetrafluoro-1-phenylpropan-1-one

Cat. No.: B073923
CAS No.: 1428-62-2
M. Wt: 206.14 g/mol
InChI Key: LYWZYIDEVTXKMQ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated aromatic ketone characterized by a phenyl group at the C1 position and four fluorine atoms at the C2 and C3 positions of the propane backbone. Its molecular structure combines the electron-withdrawing effects of fluorine substituents with the aromatic π-system of the phenyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

CAS No.

1428-62-2

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-phenylpropan-1-one

InChI

InChI=1S/C9H6F4O/c10-8(11)9(12,13)7(14)6-4-2-1-3-5-6/h1-5,8H

InChI Key

LYWZYIDEVTXKMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F

Synonyms

1-Propanone, 2,2,3,3-tetrafluoro-1-phenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Comparisons

2,2,3,3-Tetrafluoro-1-propanol
  • Structure: Shares the same tetrafluoro substitution pattern (C2 and C3) but replaces the phenylpropanone group with a hydroxyl (-OH) group at C1.
  • Molecular Formula : C₃H₄F₄O (MW: 132.05 g/mol) .
  • Physical Properties : Boiling point = 109°C; density = 1.47 g/cm³ .
  • Key Differences : The hydroxyl group increases polarity compared to the ketone, leading to higher solubility in polar solvents. The absence of an aromatic ring reduces conjugation effects.
2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone
  • Structure : Features a trifluoroacetyl group attached to an azulene ring, a bicyclic aromatic system .
  • Key Differences: The azulene moiety introduces extended π-conjugation and unique electronic properties compared to the phenyl group.
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane
  • Structure : Contains six fluorine atoms and a methoxy group, resulting in higher electronegativity .
  • Molecular Formula : C₅H₃F₉O (MW: 258.07 g/mol).
  • Key Differences: Additional fluorine atoms and a methoxy group may improve thermal stability but reduce solubility in non-fluorinated solvents.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups
2,2,3,3-Tetrafluoro-1-propanol C₃H₄F₄O 132.05 109 N/A -OH, -CF₂CF₂-
1-(3-aminophenyl)ethan-1-one derivative C₁₄H₁₀F₄NO 415 (MS data) N/A 65–67 -NH₂, -CO-, -CF₂-
Target Compound (Inferred) C₉H₆F₄O ~218.14 N/A N/A -Ph, -CO-, -CF₂CF₂-

Notes:

  • The target compound’s molecular weight is estimated based on its structure.
  • Fluorine substitution generally lowers boiling points due to reduced intermolecular forces, as seen in 2,2,3,3-Tetrafluoro-1-propanol .

Toxicity and Handling

  • 2,2,3,3-Tetrafluoro-1-propanol: Classified as hazardous (危) in the Kanto Reagents catalog, requiring careful handling .
  • 1,1,2,3,3,3-Hexafluoro-1-methoxypropane: Limited toxicological data available, highlighting the need for caution when working with poorly studied fluorinated compounds .

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